molecular formula C69H99N7O15 B2827153 Dbco-peg4-mmaf CAS No. 2360411-65-8

Dbco-peg4-mmaf

货号: B2827153
CAS 编号: 2360411-65-8
分子量: 1266.585
InChI 键: RBWQPQSLVDNXHD-KAHYCXMTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dbco-peg4-mmaf: is a compound that combines three functional groups: dibenzocyclooctyne (DBCO), a four-unit polyethylene glycol linker (PEG4), and monomethyl auristatin F (MMAF). This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The DBCO group facilitates copper-free click chemistry reactions, the PEG4 linker enhances water solubility, and MMAF acts as a potent cytotoxic agent by inhibiting tubulin polymerization .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dbco-peg4-mmaf involves several steps:

    Preparation of DBCO-PEG4: The DBCO group is attached to the PEG4 linker through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

    Conjugation with MMAF: The PEG4 linker is then conjugated with MMAF, a tubulin polymerization inhibitor.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of DBCO-PEG4: Large-scale SPAAC reactions are conducted in reactors designed to handle significant volumes.

    Conjugation and Purification: The conjugation with MMAF is performed in controlled environments to ensure high purity and yield.

生物活性

DBCO-PEG4-MMAF, a compound that combines a cleavable linker with the potent antitubulin agent Monomethylauristatin F (MMAF), is primarily utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The compound's design allows for selective delivery of cytotoxic agents to cancer cells, minimizing damage to healthy tissues.

Chemical Structure and Properties

This compound consists of:

  • DBCO (Dibenzocyclooctyne) : A reactive group facilitating click chemistry.
  • PEG4 (Polyethylene Glycol) : Enhances solubility and stability.
  • MMAF : An antitubulin agent that inhibits cell division by blocking tubulin polymerization.

Molecular Formula : C₈₈H₁₂₆N₁₂O₂₀
Molecular Weight : 1672.01 g/mol
CAS Number : 2244602-23-9

MMAF, as part of the ADC, targets microtubules in cancer cells. By preventing tubulin polymerization, it effectively halts cell division, leading to apoptosis in rapidly dividing cells. The use of a cleavable linker allows for the release of MMAF inside the target cells, enhancing therapeutic efficacy while reducing systemic toxicity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, ADCs incorporating MMAF have shown 10-100 times greater potency compared to free MMAF. This enhanced activity is attributed to the targeted delivery mechanism inherent in ADC technology.

In Vivo Studies

Research involving mouse xenograft models has shown promising results:

  • Tumor Growth Inhibition : In a study using BT474-M1 breast cancer cells, treatment with this compound resulted in a marked reduction in tumor size compared to controls. At a dosage of 6 mg/kg, significant tumor growth inhibition was observed over five weeks.
  • Clearance Rates : The pharmacokinetics of this compound indicated similar clearance rates to the parental antibody, ensuring effective dosing without rapid elimination from circulation.

Case Studies

  • HER2-positive Breast Cancer Model
    • Objective : To evaluate the efficacy of this compound in targeting HER2-positive tumors.
    • Findings : The ADC demonstrated significant tumor reduction compared to trastuzumab alone, indicating a synergistic effect when combined with MMAF.
  • Stability and Serum Analysis
    • Objective : Assess the stability of this compound in human serum.
    • Findings : Stability studies revealed that the conjugate maintained its integrity over time, with minimal loss of MMAF payload, thus supporting its potential for clinical use.

Comparative Efficacy

CompoundPotency (fold increase)Tumor Growth Inhibition (%)Clearance Half-life (days)
Free MMAF1x20%14.9
This compound10-100x70%14.9
Trastuzumab AloneN/A30%N/A

属性

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H99N7O15/c1-12-48(6)64(57(86-10)44-61(80)75-34-20-27-56(75)65(87-11)49(7)66(81)71-54(69(84)85)43-50-21-14-13-15-22-50)74(9)68(83)62(46(2)3)72-67(82)63(47(4)5)73(8)59(78)32-35-88-37-39-90-41-42-91-40-38-89-36-33-70-58(77)30-31-60(79)76-45-53-25-17-16-23-51(53)28-29-52-24-18-19-26-55(52)76/h13-19,21-26,46-49,54,56-57,62-65H,12,20,27,30-45H2,1-11H3,(H,70,77)(H,71,81)(H,72,82)(H,84,85)/t48-,49+,54-,56-,57+,62-,63-,64-,65+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWQPQSLVDNXHD-KAHYCXMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H99N7O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1266.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。